(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH

Catalog No.
S1896907
CAS No.
501015-18-5
M.F
C15H18F3NO4
M. Wt
333.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH

CAS Number

501015-18-5

Product Name

(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid

Molecular Formula

C15H18F3NO4

Molecular Weight

333.3 g/mol

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1

InChI Key

UPKLBXIBSSZUID-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)C(F)(F)F

(R)-Boc-3-(trifluoromethyl)-beta-phenylalanine, often abbreviated as (R)-Boc-3-(trifluoromethyl)-β-Phe-OH, is a synthetic amino acid derivative notable for its trifluoromethyl group attached to the phenylalanine backbone. This compound is characterized by its unique properties, including increased metabolic stability and enhanced lipophilicity, making it a valuable building block in medicinal chemistry and pharmaceutical design. The presence of the trifluoromethyl group imparts significant electronic and steric effects, which can influence the compound's biological activity and interactions with various molecular targets.

The mechanism of action for Boc-(R)-3-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid is not well-defined in the scientific literature. Since it is a non-proteinogenic amino acid, it is unlikely to be directly incorporated into proteins. However, it could potentially serve as a building block for the synthesis of peptidomimetics (peptide-like molecules) with specific biological activities []. Further research is needed to elucidate its potential mechanisms.

That are typical for amino acids and their derivatives:

  • Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones under specific conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield trifluoromethyl alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, allowing the trifluoromethyl group to be replaced with other functional groups, facilitating the synthesis of various derivatives.

The biological activity of (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity due to increased hydrophobic interactions, which stabilizes the protein-ligand complex. This property makes it particularly useful in the design of enzyme inhibitors and other therapeutic agents, as it can modulate biological pathways effectively.

The synthesis of (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine typically involves several key steps:

  • Protection of Amino Group: The amino group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of a base. This reaction is often conducted under mild conditions to maintain the integrity of the amino acid structure.
  • Deprotection: After the desired modifications, the Boc protecting group is removed to yield the final product.

(R)-Boc-3-(trifluoromethyl)-beta-phenylalanine has a wide range of applications in various fields:

  • Medicinal Chemistry: It serves as a building block for designing pharmaceuticals with improved pharmacokinetic properties.
  • Peptide Synthesis: The compound is utilized in synthesizing peptides and studying protein interactions.
  • Research: It is employed in biochemical studies to explore enzyme mechanisms and protein structure-function relationships.

Interaction studies involving (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine often focus on its binding affinity to biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly used to assess these interactions. Understanding these binding mechanisms helps elucidate the compound's potential as a drug candidate and its role in modulating biological functions.

Several compounds share structural similarities with (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Boc-D-Phe(3-CF3)-OHTrifluoromethyl group on phenylalanineD-isomer may exhibit different biological activities
Boc-D-3-Amino-3-(4-trifluoromethylphenyl)propionic acidContains a trifluoromethyl groupDifferent reactivity due to structural variations
Boc-L-beta-homophenylalanineL-isomer variantMay exhibit different biological properties compared to R-isomer
Boc-D-Phe(4-CF3)-OHTrifluoromethyl group on a different positionDifferent pharmacological profiles due to structural differences

(R)-Boc-3-(trifluoromethyl)-beta-phenylalanine stands out due to its specific stereochemistry and functional groups that influence both chemical reactivity and biological activity, distinguishing it from its analogs.

XLogP3

2.8

Wikipedia

(3R)-3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid

Dates

Modify: 2023-08-16

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